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molecular formula C11H13N3O2S B8337155 1-Ethyl-3-(5-hydroxy-6-methyl-benzothiazol-2-yl)-urea

1-Ethyl-3-(5-hydroxy-6-methyl-benzothiazol-2-yl)-urea

Cat. No. B8337155
M. Wt: 251.31 g/mol
InChI Key: BFTGFSXOLBQJNU-UHFFFAOYSA-N
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Patent
US08299065B2

Procedure details

To the solution of 2-amino-6-methyl-benzothiazol-5-ol (0.20 g, 1.11 mmol) in 1,4-dioxane (5 mL) was added ethylisocyanate (0.13 mL, 1.68 mmol) at room temperature. The resulting mixture was heated to 60-65° C. for 16 h. After completion of reaction (TLC monitoring), 1,4-dioxane was distilled off and co-evaporated with hexane (twice). The solid residue was treated with water to 60-70° C. for 2-4 h. The resulting solid was filtered off and dried under vacuum to obtain the white solid compound (0.17 g, 61%). 1H NMR (DMSO-d6, 400 MHz): δ 1.07 (t, J=7.20 Hz, 3H), 2.17 (s, 3H), 3.16 (m, 2H), 6.68 (br s, 1H), 7.00 (s, 1H), 7.47 (s, 1H), 9.33 (s, 1H), and 10.43 (br s, 1H), MS: 252.18 (M+H+).
Name
2-amino-6-methyl-benzothiazol-5-ol
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH3:11])[C:8]([OH:12])=[CH:7][C:5]=2[N:6]=1.[CH2:13]([N:15]=[C:16]=[O:17])[CH3:14]>O1CCOCC1>[CH2:13]([NH:15][C:16]([NH:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH3:11])[C:8]([OH:12])=[CH:7][C:5]=2[N:6]=1)=[O:17])[CH3:14]

Inputs

Step One
Name
2-amino-6-methyl-benzothiazol-5-ol
Quantity
0.2 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=C(C(=C2)C)O
Name
Quantity
0.13 mL
Type
reactant
Smiles
C(C)N=C=O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled off
ADDITION
Type
ADDITION
Details
The solid residue was treated with water to 60-70° C. for 2-4 h
Duration
3 (± 1) h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(=O)NC=1SC2=C(N1)C=C(C(=C2)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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